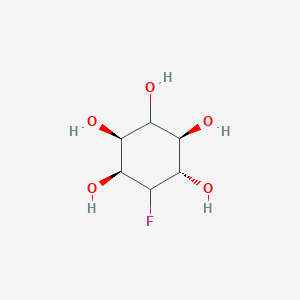

3-Deoxy-3-fluoro-D-myo-Inositol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Deoxy-3-fluoro-D-myo-Inositol involves several key steps, starting from naturally occurring inositol derivatives or other strategic precursors. A notable example includes starting from L-quebrachitol, which serves as a precursor for the synthesis of D-3-deoxy-3-fluoro- and D-3-chloro-3-deoxy-myo-inositol. These compounds are synthesized through a series of steps including benzylation, phosphoramidite protocol application, and hydrogenolytic deprotection (Kozikowski et al., 1994). Another approach involves microbial oxidation and selective fluorination processes (Nguyen, York, & Hudlický, 1997).

Molecular Structure Analysis

The molecular structure of 3-Deoxy-3-fluoro-D-myo-Inositol is characterized by the absence of a hydroxyl group at the third position and its substitution with a fluorine atom. This modification significantly impacts the compound's physicochemical properties and biological activity. The precise structural arrangement contributes to its potential as an antimetabolite in cellular signaling pathways, particularly those involving phosphatidylinositol turnover (Powis et al., 1991).

Chemical Reactions and Properties

3-Deoxy-3-fluoro-D-myo-Inositol participates in various chemical reactions due to its fluorinated and deoxy modifications. These reactions include transformations into phosphatidylinositol analogs and incorporation into cellular phospholipids, indicating its role as an antimetabolite affecting phosphatidylinositol-mediated signaling pathways (Powis et al., 1991).

Physical Properties Analysis

While specific studies detailing the physical properties of 3-Deoxy-3-fluoro-D-myo-Inositol are limited, the introduction of fluorine is known to affect the compound's solubility, stability, and membrane permeability. These attributes are crucial for its biological function and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of 3-Deoxy-3-fluoro-D-myo-Inositol, such as reactivity and binding affinity to enzymes or receptors, are significantly influenced by the presence of the fluorine atom. This modification can enhance the compound's resistance to enzymatic degradation and alter its interaction with biological targets involved in inositol phosphate metabolism and signaling pathways (Powis et al., 1991).

Applications De Recherche Scientifique

Cancer Research : It has been found that certain analogues of 3-Deoxy-3-fluoro-D-myo-Inositol can inhibit the growth of transformed cells, indicating potential applications in cancer treatment. These analogues may act as antimetabolites in the phosphatidylinositol signaling pathways, which are often elevated in cells transformed by oncogenes (Powis et al., 1991).

Phosphatidylinositol Metabolism : The compound has been synthesized and transformed into phosphatidylinositol analogues, with varying effects on cell growth inhibition and selectivity. This indicates its role in influencing phosphatidylinositol metabolism, which is crucial in various cellular processes (Kozikowski et al., 1994).

Incorporation into Cellular Phospholipids : Studies show that 3-Deoxy-3-fluoro-D-myo-Inositol can be incorporated into cellular phospholipids, particularly in thymocytes. It demonstrates inhibitory properties as a competitive inhibitor, suggesting a potential role in modulating cellular responses mediated by phosphoinositide (Offer et al., 1993).

Probing Phosphatidylinositol Pathway : As a probe of the phosphatidylinositol pathway, certain deoxyfluoro cyclitols, including 3-Deoxy-3-fluoro-D-myo-Inositol, have been synthesized and evaluated. Their incorporation into the pathway and impact on antiproliferative activity offers insights into this essential signaling mechanism (Schedler & Baker, 2004).

Interaction with Receptors and Enzymes : Fluoro-analogues of D-myo-inositol, including modifications with 3-Deoxy-3-fluoro, have been studied for their ability to mobilize intracellular Ca2+ stores and interact with specific kinases and phosphatases. These studies help understand the compound's interaction with cellular receptors and its potential therapeutic applications (Safrany et al., 1990).

Safety And Hazards

Propriétés

IUPAC Name |

(1S,2R,4S,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTJJYSBSOKEOY-WWHKVMGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy-3-fluoro-D-myo-Inositol | |

CAS RN |

120444-24-8 | |

| Record name | 3-Deoxy-3-fluoroinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

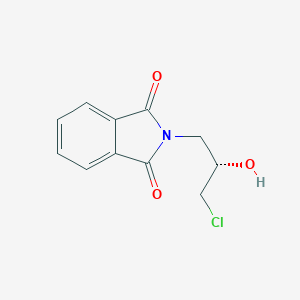

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)